molecular formula C18H18ClNO4 B2556057 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705200-14-1

4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2556057
CAS RN: 1705200-14-1
M. Wt: 347.8
InChI Key: MDKRBCWYBSVOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CEP-26401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural Studies and Synthesis Techniques Research on compounds structurally related to 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has focused on understanding their structural characteristics and synthesis methods. For instance, studies have highlighted the synthesis and characterization of oxovanadium(IV) chelates derived from similar compounds, demonstrating their non-electrolyte nature and providing insights into their absorption properties and coordination numbers based on spectral data (Parikh & Shah, 1985). Additionally, research has developed methods for synthesizing novel compounds with potential biological activities, such as anticancer and antimicrobial agents, by incorporating structurally similar moieties into heterocyclic compounds (Katariya, Vennapu, & Shah, 2021).

Biological Activity and Molecular Docking Studies The quest for novel biologically active compounds has led to the synthesis of molecules bearing resemblance to the chemical structure of interest. Studies have been conducted on compounds with potential anticancer activity through molecular docking studies, suggesting their utility in designing drugs to overcome microbial resistance (Katariya, Vennapu, & Shah, 2021). Furthermore, the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, has been reported, indicating moderate to good binding energies with target proteins and showcasing their antimicrobial and antioxidant activities (Flefel et al., 2018).

Synthesis of Poly-substituted Derivatives Innovative synthetic methodologies have been developed to access poly-substituted derivatives, such as pyrrolo[3,2-c]pyridin-4-one and its analogues, through metal-free conditions using acetic acid as a catalyst. This approach emphasizes the significance of efficient, sustainable synthesis techniques for generating functional bioactive compounds (Li et al., 2020).

Materials Science Applications Research has also extended into the materials science domain, where the structural and optical characteristics of pyridine derivatives have been explored. For instance, studies on pyrazolo[4,3-b]pyridine derivatives have detailed their monoclinic polycrystalline nature and optical functions, alongside their potential use in fabricating heterojunctions for photosensor applications (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

IUPAC Name

4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKRBCWYBSVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.